molecular formula C26H38N2O10 B2402723 BCN-PEG4-NHS ester CAS No. 1702356-19-1

BCN-PEG4-NHS ester

Cat. No. B2402723
CAS RN: 1702356-19-1
M. Wt: 538.594
InChI Key: MFQCOKMBYCIQEJ-KOUNCHBCSA-N
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Description

BCN-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

BCN-PEG4-NHS ester is an amine reactive reagent which contains a hydrophilic polyethylene glycol (PEG) spacer arm. It can be conjugated to an oligonucleotide containing primary amine using NHS ester chemistry .


Molecular Structure Analysis

The molecular formula of BCN-PEG4-NHS ester is C26H38N2O10 . It has a molecular weight of 538.6 g/mol .


Chemical Reactions Analysis

BCN-PEG4-NHS ester contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

BCN-PEG4-NHS ester is a viscous liquid with a color ranging from colorless to light yellow . It is soluble in DMSO, DCM, and DMF .

Mechanism of Action

Target of Action

BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .

Mode of Action

The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .

Biochemical Pathways

BCN-PEG4-NHS ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of BCN-PEG4-NHS ester is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.

Action Environment

The action of BCN-PEG4-NHS ester can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .

Future Directions

BCN-PEG4-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group enables copper-free click chemistry with azide-tagged biomolecules. The hydrophilic PEG spacer increases solubility in aqueous media . This makes it a promising tool for future research and applications in bioconjugation, labeling, and chemical biology .

Relevant Papers The paper “Development and Evaluation of a Peptide Heterodimeric Tracer Targeting CXCR4 and Integrin αvβ3 for Pancreatic Cancer Imaging” cites the use of endo-BCN-PEG4-NHS ester . Another paper, “Generation of Bispecific Antibodies by Functionalized Poly-ADP-Ribose Polymers”, also mentions the use of this compound .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCOKMBYCIQEJ-CBQGHPETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BCN-PEG4-NHS ester

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